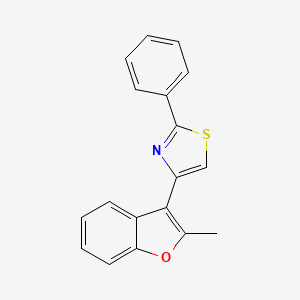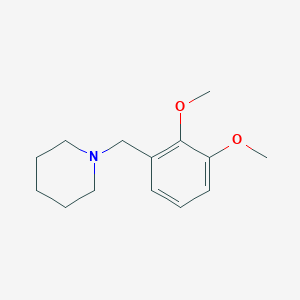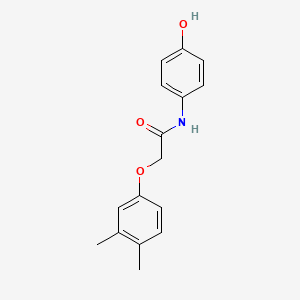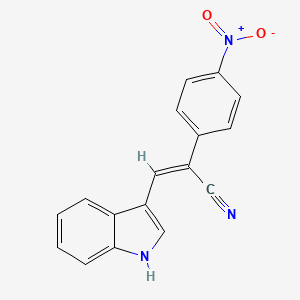
3-allyl-2-(methylthio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of 3-allyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. In inflammatory cells, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-allyl-2-(methylthio)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
实验室实验的优点和局限性
The advantages of using 3-allyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, its unique chemical structure, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-allyl-2-(methylthio)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory cells.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Evaluation of the potential of this compound as a lead compound for drug development.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that has potential therapeutic applications in various diseases. Its unique chemical structure and potential therapeutic activities have attracted the attention of researchers. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a lead compound for drug development.
合成方法
The synthesis of 3-allyl-2-(methylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with allyl bromide and sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with methylthioacetic acid under basic conditions to form the final product. This method has been optimized to yield high purity and high yield of the product.
科学研究应用
3-allyl-2-(methylthio)-4(3H)-quinazolinone has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
属性
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNULQMGJRNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)


![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)